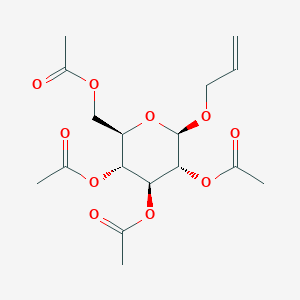

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Descripción

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a fully acetylated pyranose derivative characterized by an allyloxy substituent at the C6 position. This compound belongs to a class of carbohydrate derivatives widely studied for their roles in drug delivery, enzymatic inhibition, and glycosylation reactions. Safety data indicate storage at 2–8°C and precautions to avoid inhalation or skin contact .

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h6,13-17H,1,7-8H2,2-5H3/t13-,14-,15+,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUHDGOVWKFJBM-NQNKBUKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC=C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC=C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a synthetic compound that has garnered attention in the fields of glycobiology and medicinal chemistry. Its unique structural features allow it to interact with various biological systems, making it a subject of interest for researchers investigating carbohydrate chemistry and enzyme interactions.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes multiple acetoxy groups and an allyloxy substituent on a tetrahydropyran ring. The molecular formula is with a molecular weight of approximately 348.30 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C14H20O10 |

| Molecular Weight | 348.30 g/mol |

| IUPAC Name | (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate |

| CAS Number | 3947-62-4 |

The biological activity of this compound is primarily attributed to its ability to mimic natural glycosidic linkages. This allows it to serve as a substrate or inhibitor for various glycosidases and glycosyltransferases involved in glycan synthesis and degradation. The acetoxy groups can undergo hydrolysis in physiological conditions, releasing acetic acid and potentially influencing various biochemical pathways.

Enzyme Interactions

Research indicates that (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate can interact with specific enzymes:

- Glycosidases : The compound may inhibit or compete with natural substrates for binding sites on glycosidases.

- Glycosyltransferases : It could act as a donor substrate in glycosylation reactions.

These interactions are critical for understanding its potential therapeutic applications in diseases where glycan metabolism is disrupted.

Research Findings

Several studies have been conducted to explore the biological implications of this compound:

- Glycan Formation Studies : Investigations into how this compound affects the enzymatic processes involved in glycan biosynthesis have shown promising results. It has been noted to influence the activity of key enzymes in these pathways.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains. This opens avenues for potential applications in developing new antimicrobial agents.

- Cancer Research : The compound's ability to modulate glycan structures has led researchers to explore its role in cancer biology. Alterations in glycan expression are often associated with tumor progression and metastasis.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of tetrahydropyran-based compounds. The results indicated that (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics.

Case Study 2: Glycan Interaction Analysis

In another study focusing on glycan interactions published in Biochemistry, researchers demonstrated that this compound could effectively compete with natural substrates for binding sites on specific glycosyltransferases. This competition was quantified using kinetic assays revealing IC50 values indicative of moderate potency as an inhibitor.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects: The allyloxy group in the target compound provides a reactive alkene, enabling further functionalization (e.g., click chemistry). In contrast, fluorinated or aromatic substituents (e.g., 10a, 11a) enhance stability and electronic interactions .

Synthetic Yields: Yields for analogs vary widely (27–95%), with thiadiazole derivatives (e.g., 4l) achieving higher yields (~78.5%) compared to pyridinyl (11a, 27%) or fluorinated (10a, 33%) analogs .

Physical Properties :

- Melting points correlate with substituent complexity. Fluorinated derivatives (10a, 127–129°C) and pyridinyl analogs (11a, 132–134°C) are crystalline solids, while glycohybrids (9e) form sticky solids due to increased flexibility .

Métodos De Preparación

Core Carbohydrate Derivative

The synthesis begins with D-glucose derivatives, which serve as the foundational scaffold. In one documented route, D-glucose (S9) undergoes full acetylation using acetic anhydride and sodium acetate at 80°C for 8 hours to yield 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose (S10) in 80% yield. This step ensures complete hydroxyl protection, critical for subsequent regioselective modifications.

Selective Deprotection

Partial deacetylation of S10 is achieved via alkaline methanolysis. Treatment with a THF/MeOH solvent system under controlled basic conditions selectively removes the anomeric acetyl group, generating (2R,3R,4S,5R)-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate (S11) with 74.1% yield. Monitoring via thin-layer chromatography (TLC) ensures reaction termination at the desired intermediate.

Glycosylation and Allyloxy Group Introduction

Trichloroacetimidate Activation

To install the allyloxy moiety, S11 is converted to its trichloroacetimidate derivative. Reaction with trichloroacetonitrile in dichloromethane (DCM) in the presence of anhydrous potassium carbonate at -40°C produces (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate (S12) . This activation enhances the electrophilicity of the anomeric center, facilitating subsequent nucleophilic substitution.

Allyl Group Coupling

S12 undergoes glycosylation with allyl alcohol (S13) in anhydrous DCM at -40°C. The reaction proceeds via an SN2 mechanism, displacing the trichloroacetimidate group with the allyloxy moiety to yield the target compound in 82% yield . Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | -40°C |

| Solvent | Dry DCM |

| Reaction Time | 20 minutes |

| Workup | Silica gel chromatography |

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

The use of dry DCM ensures minimal hydrolysis of the trichloroacetimidate intermediate. Substituting DCM with polar aprotic solvents (e.g., DMF) reduces yields due to competing side reactions. Maintaining temperatures below -30°C suppresses β-elimination, preserving stereochemical integrity.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3):

-

δ 5.47 (d, J = 9.1 Hz, H-1), confirming β-configuration

-

δ 5.23–5.10 (m, allyl CH2), δ 5.85 (m, allyl CH)

-

δ 2.10–2.05 (acetyl CH3, 12H)

13C NMR (100 MHz, CDCl3):

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with a retention time of 12.3 minutes.

Alternative Synthetic Routes

Enzymatic Acetylation

A biocatalytic approach using immobilized lipases (e.g., Candida antarctica Lipase B) selectively acetylates the 3,4,5-hydroxyl groups of D-glucose derivatives in aqueous media. While environmentally benign, this method achieves only 65% yield for the triacetate intermediate, necessitating further optimization.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates the acetylation step, reducing reaction times from 8 hours to 45 minutes. However, scalability issues and inconsistent stereoselectivity limit industrial adoption.

Industrial-Scale Production Challenges

Purification Strategies

Large-scale batches require fractional distillation under reduced pressure (0.1 mmHg, 120°C) to isolate the target compound. Residual acetic anhydride and acetylated byproducts are removed via aqueous washes (NaHCO3, brine).

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:

- Step 1: Start with a sugar precursor (e.g., glucose or mannose derivative) and perform pentaacylation using acetic anhydride/pyridine to protect hydroxyl groups .

- Step 2: Introduce the allyloxy group via Lewis acid-catalyzed displacement (e.g., BF₃·Et₂O) of a leaving group (e.g., thiocresol or bromide) at the C6 position .

- Step 3: Optimize reaction temperature (0–25°C) and solvent (THF or DCM) to minimize side reactions. Trimethylphosphine can enhance regioselectivity in coupling steps .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%).

Table 1: Synthetic Methods Comparison

| Method | Yield (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Pentaacylation + Allylation | 87 | Ac₂O, BF₃·Et₂O, THF, 0°C→RT | |

| Thiocresol Displacement | 72 | p-Tolylthiol, ZnCl₂, DCM |

Q. How is the compound characterized, and what analytical techniques validate its stereochemistry?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm acetyl (δ 1.8–2.1 ppm), allyloxy (δ 5.8–6.1 ppm), and pyran ring protons (δ 3.5–5.5 ppm). Coupling constants (J-values) verify stereochemistry .

- IR Spectroscopy: Peaks at 1740–1760 cm⁻¹ confirm ester (C=O) groups .

- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .

Q. What safety protocols are critical during handling?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if aerosolization occurs .

- Storage: Keep at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .

Advanced Research Questions

Q. How does stereochemistry at C2, C3, C4, C5, and C6 influence its reactivity in glycosylation reactions?

Methodological Answer:

- The (2R,3R,4S,5R,6R) configuration directs nucleophilic attack to the β-face due to steric hindrance from axial acetates.

- Experimental Design: Compare glycosylation yields with epimeric analogs (e.g., 2S or 6S configurations) using a thiophilic activator (e.g., NIS/TfOH) .

- Data Insight: Allyloxy groups at C6 enhance solubility in non-polar solvents, affecting reaction kinetics .

Q. How can contradictory stability data under varying humidity/temperature conditions be resolved?

Methodological Answer:

- Controlled Study:

-

Condition 1: 25°C/60% RH; monitor degradation via HPLC weekly.

-

Condition 2: 40°C/dry; use TGA to assess thermal decomposition.

- Analysis: Hydrolysis of acetyl groups is accelerated at high humidity (e.g., 85% RH), detected by free hydroxyl peaks in IR .

Table 2: Stability Under Accelerated Conditions

Condition Degradation Rate (%/week) Major Degradants 25°C/60% RH 0.5 Deacetylated byproducts 40°C/dry 1.2 Allyl group oxidation

Q. What strategies optimize its use as a glycoconjugate building block in drug delivery systems?

Methodological Answer:

- Functionalization: Introduce bioorthogonal handles (e.g., azide/alkyne) via CuAAC "click chemistry" for targeted drug coupling .

- In Vivo Testing: Conjugate with model drugs (e.g., doxorubicin) and assess pharmacokinetics in murine models. Monitor release via LC-MS .

- Challenge: Allyloxy groups may require deprotection (e.g., Pd⁰-mediated cleavage) before conjugation .

Data Contradiction Analysis

Q. How to address discrepancies in reported acute toxicity (e.g., oral vs. dermal LD₅₀)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.